Broad-Spectrum Reversal Coverage: Ciraparantag vs. Idarucizumab and Andexanet Alfa Spectrum Comparison
Ciraparantag demonstrates a broader anticoagulant reversal spectrum compared to approved alternatives. While idarucizumab is restricted to dabigatran reversal and andexanet alfa is limited to factor Xa inhibitors (apixaban, rivaroxaban), ciraparantag reverses anticoagulation induced by factor Xa inhibitors (apixaban, rivaroxaban, edoxaban), the direct thrombin inhibitor dabigatran, and heparins (UFH, LMWH, enoxaparin) [1]. This broad-spectrum activity is enabled by non-covalent hydrogen bonding and charge-charge interactions rather than target-specific competitive binding [2].
| Evidence Dimension | Spectrum of anticoagulants reversed |
|---|---|
| Target Compound Data | FXa inhibitors (apixaban, rivaroxaban, edoxaban), thrombin inhibitor (dabigatran), heparins (UFH, LMWH, enoxaparin) |
| Comparator Or Baseline | Idarucizumab: dabigatran only; Andexanet alfa: apixaban and rivaroxaban only |
| Quantified Difference | Ciraparantag: ≥3 anticoagulant classes reversed; Comparators: 1-2 anticoagulant classes each |
| Conditions | Binding assays and clinical reversal studies in healthy volunteers |
Why This Matters
A single broad-spectrum reversal agent reduces inventory complexity and enables standardized emergency protocols across multiple anticoagulant types.
- [1] Ansell J, Laulicht BE, Bakhru SH, et al. Ciraparantag, an anticoagulant reversal drug: mechanism of action, pharmacokinetics, and reversal of anticoagulants. Blood. 2021;137(1):115-125. View Source
- [2] Chan NC, Weitz JI. Ciraparantag as a potential universal anticoagulant reversal agent. Eur Heart J. 2022;43(10):993-995. View Source
